

Head-to-head comparison of XL019 and fedratinib *in vivo*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

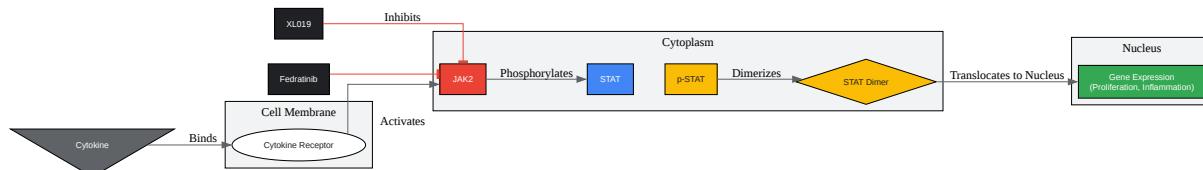
Compound Name: **XL019**

Cat. No.: **B612041**

[Get Quote](#)

Head-to-Head In Vivo Comparison: XL019 and Fedratinib

A Comparative Analysis of Two JAK2 Inhibitors in Myelofibrosis


In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), particularly myelofibrosis, the inhibition of the Janus kinase (JAK) signaling pathway has emerged as a cornerstone of treatment. This guide provides a comparative overview of two such inhibitors: **XL019** and fedratinib. While both compounds target the JAK2 enzyme, their developmental paths and clinical profiles have diverged significantly.

It is crucial to note that no direct head-to-head *in vivo* studies comparing **XL019** and fedratinib have been conducted. The clinical development of **XL019** was terminated in a Phase I trial due to toxicity, precluding any comparative analysis with fedratinib, which has since gained regulatory approval. This guide, therefore, presents a compilation of available data for each drug from their respective studies to offer an indirect comparison for the scientific community.

Mechanism of Action: Targeting the JAK/STAT Pathway

Both **XL019** and fedratinib are small molecule inhibitors of JAK2, a key enzyme in the JAK/STAT signaling pathway.^{[1][2]} In myelofibrosis, a significant proportion of patients harbor a somatic mutation in the JAK2 gene (V617F), leading to constitutive activation of this pathway.

[3] This dysregulation drives the proliferation of hematopoietic cells and the production of inflammatory cytokines, contributing to the cardinal features of the disease, including splenomegaly, constitutional symptoms, and bone marrow fibrosis.[4] By inhibiting JAK2, both **XL019** and fedratinib aim to attenuate this aberrant signaling, thereby reducing disease burden.[1][5] **XL019** has been shown to inhibit both wild-type and the mutated JAK2V617F form.[6] Similarly, fedratinib is a potent inhibitor of both wild-type and mutationally activated JAK2.[7]

[Click to download full resolution via product page](#)

Figure 1: Simplified JAK/STAT Signaling Pathway and Inhibition by **XL019** and Fedratinib.

In Vitro Kinase Selectivity and Potency

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The available in vitro data demonstrates that both **XL019** and fedratinib are potent inhibitors of JAK2.

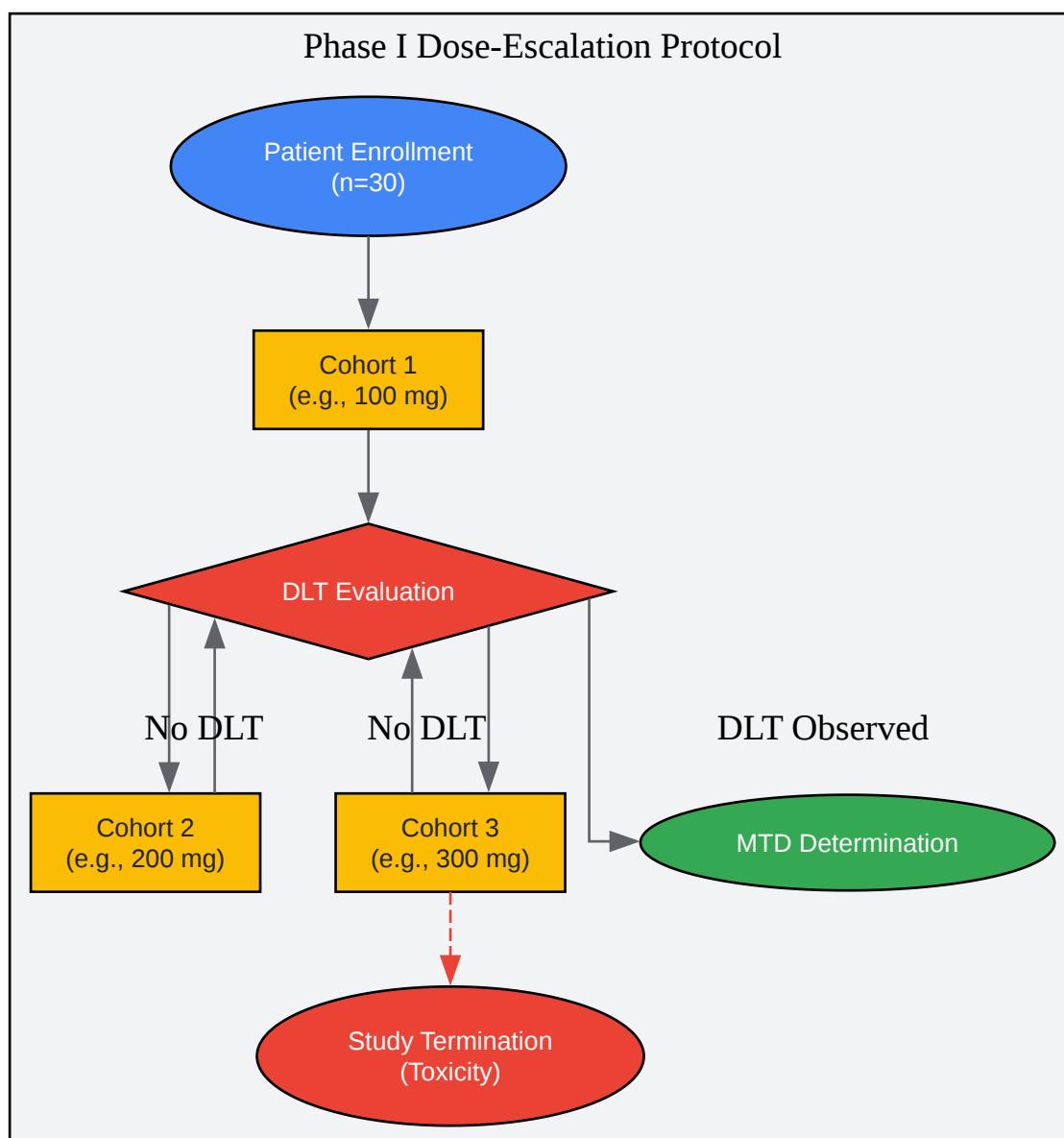
Kinase	XL019 IC50 (nM)	Fedratinib IC50 (nM)
JAK1	134.3[8]	>1000 (35-fold selective for JAK2)[7]
JAK2	2.2[8]	3[9]
JAK3	214.2[8]	>1000 (>300-fold selective for JAK2)[7]
TYK2	≥134[10]	>1000 (135-fold selective for JAK2)[7]
FLT3	Not Reported	15[7]

Table 1: In Vitro Kinase Inhibition Profile.

XL019 demonstrated high selectivity for JAK2 over other JAK family members, with over 50-fold selectivity against JAK1, JAK3, and TYK2.[8] Fedratinib also exhibits high selectivity for JAK2, with significantly less activity against JAK1, JAK3, and TYK2.[7] Notably, fedratinib also inhibits FMS-like tyrosine kinase 3 (FLT3), another kinase involved in hematopoiesis.[7]

Preclinical In Vivo Data

Preclinical studies with **XL019** in mouse xenograft models demonstrated its ability to inhibit tumor growth.[11] In a HEL92.1.7 erythroleukemia xenograft model, twice-daily oral administration of **XL019** resulted in significant tumor growth inhibition.[11] Specifically, dosing at 200 mg/kg and 300 mg/kg twice a day for 14 days led to 60% and 70% tumor growth inhibition, respectively.[8]


For fedratinib, preclinical studies in mouse models of JAK2V617F-driven myeloproliferative neoplasms showed that it inhibited the phosphorylation of STAT3/5, improved survival, and ameliorated disease-associated symptoms, including reductions in white blood cell counts, hematocrit, splenomegaly, and fibrosis.[7]

Clinical Development and Efficacy

The clinical trajectories of **XL019** and fedratinib represent a stark contrast. The development of **XL019** was halted during its initial clinical evaluation, while fedratinib has undergone extensive clinical testing and is now an approved therapy for myelofibrosis.[2][10]

XL019: A Terminated Phase I Study

A Phase I, open-label, dose-escalation study of **XL019** was conducted in patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[10] The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of **XL019**.[11]

[Click to download full resolution via product page](#)**Figure 2:** Generalized Workflow of a Phase I Dose-Escalation Clinical Trial.

Initial dose cohorts received 100, 200, and 300 mg of **XL019** orally on days 1-21 of a 28-day cycle.[10] While some clinical activity was observed, with three out of 30 patients (10%) achieving an International Working Group-defined response, the study was ultimately terminated due to the development of neurotoxicity in all patients.[10][12]

Fedratinib: Clinical Trial Success and Regulatory Approval

Fedratinib has been evaluated in several key clinical trials, most notably the JAKARTA and JAKARTA2 studies.

The JAKARTA study was a Phase III, randomized, placebo-controlled trial in patients with intermediate-2 or high-risk myelofibrosis who were JAK inhibitor-naïve.[13][14] The JAKARTA2 study was a single-arm, open-label Phase II trial that evaluated fedratinib in patients with myelofibrosis who were previously treated with ruxolitinib.[15]

Clinical Trial	Patient Population	N	Primary Endpoint	Result
JAKARTA	JAK inhibitor-naïve MF	96 (400mg)	Spleen volume reduction of ≥35% at week 24	47% of patients on fedratinib 400 mg achieved the primary endpoint vs. 1% on placebo.[13] A response rate of 40% was observed with fedratinib 400 mg compared to 9% with placebo.[13]
JAKARTA2	Ruxolitinib-experienced MF	97	Spleen volume reduction of ≥35% at the end of cycle 6	In an updated intention-to-treat analysis, the spleen volume response rate was 31%. [15] The symptom response rate (≥50% reduction in total symptom score) was 27%. [14]

Table 2: Key Efficacy Data from Fedratinib Clinical Trials.

Based on these positive results, fedratinib received regulatory approval for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[2]

Safety and Tolerability

The safety profiles of **XL019** and fedratinib are markedly different and were a deciding factor in their respective clinical developments.

XL019: Dose-Limiting Neurotoxicity

The Phase I trial of **XL019** was terminated due to the occurrence of central and/or peripheral neurotoxicity in all enrolled patients.[10] In the initial higher-dose cohorts (100-300 mg daily), all patients experienced neurotoxicity.[10] Even at lower doses, neurotoxicity was observed, leading to the cessation of the study.[10] While myelosuppression was minimal, the neurological adverse events were deemed unacceptable.[10]

Adverse Event	XL019 (All Grades, Attributable to Therapy)
Neurotoxicity	Observed in all patients
Anemia	7%[10]
Thrombocytopenia	3%[10]
Fatigue	30%[10]
Nausea	30%[10]

Table 3: Selected Adverse Events from the XL019 Phase I Trial.

Fedratinib: A Manageable Safety Profile

The most common adverse events associated with fedratinib are gastrointestinal and hematological.[13]

Adverse Event	Fedratinib (JAKARTA - 400mg arm)
Anemia (Grade ≥ 3)	34%[14]
Thrombocytopenia (Grade ≥ 3)	12%[14]
Diarrhea	Common[13]
Nausea	Common[13]
Vomiting	Common[13]

Table 4: Common Adverse Events from the
Fedratinib JAKARTA Trial.

A serious but rare adverse event associated with fedratinib is Wernicke's encephalopathy, a neurological condition caused by thiamine (vitamin B1) deficiency. As a result, monitoring of thiamine levels is recommended before and during treatment with fedratinib.[7]

Conclusion: An Indirect Comparison

While a direct head-to-head comparison of **XL019** and fedratinib is not possible due to the early termination of **XL019**'s clinical development, an indirect assessment of their profiles can be made. Both are potent and selective JAK2 inhibitors. However, the insurmountable neurotoxicity of **XL019** prevented its further development. In contrast, fedratinib has demonstrated significant clinical efficacy in both treatment-naïve and previously treated myelofibrosis patients, with a safety profile that, while requiring careful management, has been deemed acceptable for clinical use, leading to its approval as a valuable therapeutic option. This comparison underscores the critical importance of a favorable safety profile in the successful development of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A PHASE I STUDY OF XL019, A SELECTIVE JAK2 INHIBITOR, IN PATIENTS WITH PRIMARY MYELOFIBROSIS, POST-POLYCYTHEMIA VERA, OR POST-ESSENTIAL THROMBOCYTHEMIA MYELOFIBROSIS – MPN Research Foundation [mpnresearchfoundation.org]
- 4. Fedratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 6. Facebook [cancer.gov]
- 7. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Phase I evaluation of XL019, an oral, potent, and selective JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Phase I evaluation of XL019, an oral, potent, and selective JAK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-head comparison of XL019 and fedratinib *in vivo*]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612041#head-to-head-comparison-of-xl019-and-fedratinib-in-vivo>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com